Product packaging for 3-(1H-1,2,3-Triazol-1-yl)pyridine(Cat. No.:CAS No. 118078-93-6)

3-(1H-1,2,3-Triazol-1-yl)pyridine

Cat. No.: B044371
CAS No.: 118078-93-6
M. Wt: 146.15 g/mol
InChI Key: WIMCHGXHLGATQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1H-1,2,3-Triazol-1-yl)pyridine (CAS 118078-93-6) is a nitrogen-containing heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and chemical biology research. The compound features a pyridine ring linked to a 1,2,3-triazole moiety, a structural motif known for its significant role in forming diverse weak non-bond interactions with biological receptors and enzymes . This makes it a versatile pharmacophore for constructing novel bioactive molecules . The 1,2,3-triazole ring is stable and generally resistant to hydrolysis and oxidation, contributing to the compound's utility as a robust building block . Research into similar triazole-pyridine hybrids has demonstrated specific biological activities. For instance, the closely related compound 3-(1H-1,2,3-Triazol-4-yl)pyridine (3-TYP) has been identified as a potent and selective SIRT3 inhibitor, highlighting the potential of this chemical class in exploring mitochondrial function and signaling pathways . As a reagent, this compound is primarily used in the synthesis of more complex molecules for investigative purposes. It finds applications in various fields, including the development of potential pharmaceuticals, agrochemicals, and materials science . This product is intended for research applications only and is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4 B044371 3-(1H-1,2,3-Triazol-1-yl)pyridine CAS No. 118078-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(triazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-7(6-8-3-1)11-5-4-9-10-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMCHGXHLGATQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 1h 1,2,3 Triazol 1 Yl Pyridine

Regioselective Synthesis of 1-Substituted 1,2,3-Triazoles onto Pyridine (B92270)

The regioselective formation of the 1,2,3-triazole ring directly onto a pyridine backbone is a primary strategy for synthesizing 3-(1H-1,2,3-triazol-1-yl)pyridine. This approach typically involves the cycloaddition of a pyridine-containing azide (B81097) with an alkyne, or vice-versa.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to this compound and its Precursors

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent "click chemistry" reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it a powerful tool for preparing compounds like this compound. nih.govsciencedaily.com The core of this method involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source. acs.org For the target molecule, this translates to two primary precursor combinations: the reaction of 3-azidopyridine (B1254633) with an acetylene (B1199291) source or the reaction of 3-ethynylpyridine (B57287) with an azide source.

The synthesis of the requisite precursors is a critical first step. 3-Azidopyridine can be prepared from 3-aminopyridine (B143674) via diazotization followed by reaction with an azide source, such as sodium azide. nih.gov Alternatively, 3-ethynylpyridine can be synthesized from precursors like 3-vinylpyridine (B15099) through bromination and subsequent dehydrobromination. tandfonline.com The standard CuAAC reaction conditions often involve a copper(II) salt like copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) which is reduced in situ to the active Cu(I) species by a reducing agent, commonly sodium ascorbate. nih.govbeilstein-journals.org The reaction is typically carried out in a variety of solvents, including mixtures of water and alcohols (like t-butanol), or in polar aprotic solvents like DMF and DMSO. beilstein-journals.orgnih.gov

The reaction between 3-azidopyridine and a suitable alkyne, or 3-ethynylpyridine and an azide, proceeds with high regioselectivity to yield the 1-substituted triazole linked to the pyridine at the 3-position. nih.gov The robustness of the CuAAC allows for a wide tolerance of other functional groups within the reactants. beilstein-journals.org

Reactant AReactant BCatalyst SystemSolventConditionsYieldReference
3-AzidopyridinePhenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRoom Temp, 30 min>95% acs.org
Benzyl Azide3-EthynylpyridineCuSO₄·5H₂O / Sodium AscorbatetBuOH/H₂ORoom TempHigh nih.govbeilstein-journals.org
3-AzidopyridineAcetylene (gas)CuIDMFRoom TempGood acs.org
2-Azido N-phenylacetamidePyridine-based alkynesCuSO₄Not specifiedNot specifiedGood researchgate.net

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for the synthesis of pyridyl-triazoles. Yields and conditions are generalized based on typical CuAAC reactions.

Alternative Click Chemistry Approaches for Triazole Formation on Pyridine Scaffolds

While CuAAC is the most common method, concerns about copper's potential toxicity in biological applications have spurred the development of alternative cycloaddition strategies. nih.gov Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a well-known alternative that regioselectively yields 1,5-disubstituted 1,2,3-triazoles, which is a different isomer from the target compound. sciencedaily.com

For the synthesis of the 1,4-isomer, copper-free click chemistry approaches have been developed. Silver-catalyzed methods, for instance, using a silver(I) salt with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), have been shown to effectively catalyze the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. rsc.org Another approach involves using iron(III) chloride (FeCl₃) as an efficient Lewis acid catalyst for the 1,3-dipolar cycloaddition, which can produce 1,5-disubstituted triazoles. nih.govnih.gov One-pot, three-component reactions using silver-zinc bimetallic nanoheterostructures have also been reported to produce 1,4-disubstituted triazoles regioselectively without copper. rsc.org These alternative metal-catalyzed reactions could potentially be adapted for the synthesis of this compound from 3-azidopyridine and an alkyne.

Direct Functionalization Strategies for Pyridine Nuclei with Triazole Moieties

An alternative synthetic paradigm involves the formation of the C-N bond between a pre-functionalized pyridine ring and a pre-formed 1H-1,2,3-triazole ring. This approach is particularly useful when the desired triazole moiety is readily available.

C-N Coupling Reactions in the Synthesis of this compound

Direct C-N coupling reactions provide a powerful method for forging the bond between the pyridine C3 carbon and the N1 nitrogen of the triazole. These reactions typically involve a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) as the electrophile and the 1H-1,2,3-triazole anion as the nucleophile. Classical methods like the Ullmann condensation, which uses a copper catalyst at high temperatures, can be employed.

More modern variations of C-N coupling are often preferred due to their milder reaction conditions and broader substrate scope. Copper-catalyzed three-component reactions, for example, can assemble complex heterocyclic structures in a single pot. A one-pot synthesis of benzimidazoles has been achieved through a copper-catalyzed reaction of 2-haloanilines, aldehydes, and sodium azide, which involves a C-N bond formation step. organic-chemistry.org Similar strategies could be envisioned for coupling 1H-1,2,3-triazole with a 3-halopyridine.

Palladium-Catalyzed Amination and Related Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds and have been applied to the synthesis of N-aryl heterocycles. acs.org This methodology can be directly applied to the synthesis of this compound by coupling 1H-1,2,3-triazole with a 3-halopyridine. These reactions are known for their high efficiency and functional group tolerance.

The success of these couplings often depends on the choice of the palladium catalyst, the phosphine ligand, and the base. Bulky, electron-rich phosphine ligands, such as tris(o-tolyl)phosphine or Buchwald's biarylphosphine ligands, are often effective. rsc.org The reaction typically employs a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, a suitable ligand, and a base such as Cs₂CO₃ or K₂CO₃ in an inert solvent like toluene (B28343) or dioxane. acs.orgrsc.org This approach offers a direct and modular route to the target compound.

Pyridine SubstrateTriazole SubstrateCatalyst System (Pd Source + Ligand)BaseSolventConditionsYieldReference
3-Bromopyridine1H-1,2,3-TriazolePd(OAc)₂ + Tris(o-tolyl)phosphineK₂CO₃Dioxane110 °C, 24hModerate to Good rsc.org
3-Iodopyridine1H-1,2,3-TriazolePd₂(dba)₃ + XPhosCs₂CO₃Toluene100 °C, 12hGood to High acs.org
3-Chloropyridine1H-1,2,3-TriazolePd(OAc)₂ + SPhosK₃PO₄Dioxane120 °C, 18hModerate acs.org

Table 2: Representative Palladium-Catalyzed C-N Cross-Coupling reactions for the synthesis of this compound. Conditions and yields are projected based on similar reported couplings.

Sustainable and Green Synthetic Protocols for this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for triazole synthesis. researchgate.netmdpi.com These protocols aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

For the synthesis of pyridyl-triazoles, several green strategies can be applied. One-pot, multicomponent reactions are inherently more sustainable as they reduce the number of work-up and purification steps. researchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times for CuAAC and other coupling reactions, often leading to higher yields and cleaner product formation. nih.govresearchgate.net

The choice of solvent is another critical factor. The use of water as a solvent for CuAAC reactions is a significant green advancement. sciencedaily.comresearchgate.net Biodegradable, bio-based solvents like Cyrene have also emerged as effective and sustainable alternatives to toxic polar aprotic solvents like DMF and DMSO for triazole synthesis. nih.gov A key advantage of using Cyrene is that the triazole product can often be isolated by simple precipitation in water, which eliminates the need for chromatographic purification and extractions with organic solvents. nih.gov The use of ionic liquids as recyclable solvents and catalysts also represents a greener approach to triazole synthesis. rsc.org These sustainable methods are increasingly being adopted for the synthesis of complex heterocyclic compounds, including this compound.

Solvent-Free Synthesis, Mechanochemical Approaches, and Microwave-Assisted Reactions

In recent years, there has been a significant shift towards greener and more efficient synthetic protocols. These methods aim to reduce waste, energy consumption, and the use of hazardous solvents.

Solvent-Free Synthesis: The synthesis of 1,2,3-triazolyl-pyridine hybrids has been successfully achieved under solvent-free conditions. researchgate.net This approach, often involving a one-pot, multi-component reaction under grinding strategy at room temperature, offers good to excellent yields and aligns with the principles of green chemistry. researchgate.net

Mechanochemical Approaches: Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful tool for the synthesis of 1,2,3-triazoles. nih.gov Ball milling, a common mechanochemical technique, has been employed for the synthesis of new hybrid pharmacophores containing the 1,2,3-triazole scaffold. nih.gov This method is often solvent-free and can lead to high yields and reduced reaction times.

Microwave-Assisted Reactions: Microwave irradiation has been widely adopted to accelerate the synthesis of heterocyclic compounds, including 1,2,3-triazole derivatives. nih.govclockss.org This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. clockss.org A water-mediated, microwave-assisted, one-pot, three-component protocol has been developed for the synthesis of 1,2,3-triazolyl-pyridine hybrids in excellent yields. researchgate.net Similarly, novel pyridinyl-1,3,5-triazine-2,4-diamine hybrids have been synthesized using a one-step, multi-component reaction under microwave irradiation in neat conditions, highlighting the efficiency and environmental benefits of this approach. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Product Reaction Conditions Reaction Time Yield Reference
Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Conventional heating in refluxing acetic acid 48 h ~30% clockss.org
Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Microwave irradiation (350 W, 80 °C) in acetic acid 30 min 89% clockss.org
6-(4-chlorophenyl)-N2-(pyridin-2-yl)−1,3,5-triazine-2,4-diamine Microwave heating (120 °C) in pyridine 15 min 70% nih.gov

Photocatalytic and Electrocatalytic Synthetic Pathways for Enhanced Efficiency

Advanced synthetic methods utilizing photocatalysis and electrocatalysis are being explored to enhance the efficiency and selectivity of triazole synthesis.

Photocatalytic Pathways: Photoredox catalysis has been successfully applied to the synthesis of fused 1,2,3-triazole systems. For instance, the use of [fac-Ir(ppy)3] as a photocatalyst has enabled the synthesis of 1,2,3-triazoloquinoxalines. nih.gov This method involves the generation of free radicals under mild conditions. While direct photocatalytic synthesis of this compound is not widely reported, these findings suggest a promising avenue for future research.

Electrocatalytic Pathways: Electrochemical methods offer another green alternative for driving chemical reactions. An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates has been developed for the synthesis of 3-amino- nih.govnih.govmdpi.com-triazolo[4,3-a]pyridines without the need for transition metals or external oxidants. organic-chemistry.org Rhenium complexes containing pyridyl-triazole ligands have been investigated for their electrocatalytic activity in CO2 reduction, which points to the electrochemical relevance of this class of compounds. nih.gov

Chemo-, Regio-, and Stereoselective Considerations in Synthesis

The precise control of selectivity is paramount in the synthesis of functional molecules like this compound.

Control of Isomer Formation and Purification Strategies

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne can lead to a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. researchgate.net The synthesis of this compound, where the pyridine ring is attached to the N1 position of the triazole, requires careful selection of reactants and catalysts to ensure the desired regioselectivity.

The reaction of 3-azidopyridine with an alkyne is a common route. The use of copper(I) catalysts in the azide-alkyne cycloaddition (CuAAC) famously directs the reaction to selectively produce the 1,4-disubstituted isomer. researchgate.net However, to obtain other isomers, different catalytic systems are necessary. For instance, ruthenium catalysts can favor the formation of the 1,5-disubstituted isomer.

For the synthesis of 1,5-disubstituted 1,2,3-triazoles, iron(III) chloride has been used as an efficient Lewis acid catalyst in the 1,3-dipolar cycloaddition between aryl/benzyl azides and N1-propargyl nucleobases, achieving high yields and regioselectivity. nih.gov The synthesis of 1,2,3-triazoles fused with a pyridine ring has been achieved with high regioselectivity using Buchwald's strategy, which involves a sequence of C-N bond formation, reduction, diazotization, and cyclization. nih.gov

Purification of the desired isomer from a mixture is typically achieved using standard chromatographic techniques, such as flash chromatography on silica (B1680970) gel. rsc.orgrsc.org The different polarities of the various isomers generally allow for their effective separation.

Table 2: Catalysts for Regioselective Triazole Synthesis

Catalyst Isomer Formed Reaction Type Reference
Copper(I) 1,4-disubstituted Azide-Alkyne Cycloaddition (CuAAC) researchgate.net
Ruthenium 1,5-disubstituted Azide-Alkyne Cycloaddition -
Iron(III) Chloride 1,5-disubstituted 1,3-Dipolar Cycloaddition nih.gov
Ag-ZnO/Ag2O-ZnO NPs 1,4-disubstituted One-pot multicomponent synthesis rsc.org

Development of Asymmetric Synthetic Routes for Chiral Derivatives

The development of asymmetric synthetic routes to introduce chirality into derivatives of this compound is an area of growing interest, particularly for applications in medicinal chemistry. While direct asymmetric synthesis of chiral derivatives of the parent compound is not extensively documented, research on related heterocyclic systems provides valuable insights.

N-heterocyclic carbene (NHC) catalysis has been used for the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones with excellent yields and enantioselectivities. rsc.org Similarly, chiral-at-metal Rh(III) complexes have been employed for the asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles to produce chiral pyrazolo[3,4-b]pyridine analogues. rsc.org Another example is the asymmetric synthesis of chiral 3-benzyloxy-quinazolinones via a radical-type cross-coupling reaction. nih.gov These examples demonstrate the potential for developing catalytic asymmetric methods to access chiral derivatives of this compound, which remains a promising field for future exploration.

Reactivity and Functionalization of the 3 1h 1,2,3 Triazol 1 Yl Pyridine Core

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring of 3-(1H-1,2,3-triazol-1-yl)pyridine is generally challenging. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivating effect is further intensified by the electron-withdrawing nature of the 1,2,3-triazolyl substituent. Consequently, the pyridine ring is significantly less reactive towards electrophiles compared to benzene (B151609). wikipedia.org

Reactions such as nitration and sulfonation, which typically proceed readily with many aromatic compounds, are particularly difficult with pyridine itself and are expected to be even more so with this substituted derivative. masterorganicchemistry.com The harsh acidic conditions required for these reactions (e.g., a mixture of nitric acid and sulfuric acid for nitration) lead to the protonation of the pyridine nitrogen. wikipedia.orgrsc.org This protonation introduces a positive charge, which strongly deactivates the ring towards attack by positively charged electrophiles like the nitronium ion (NO₂⁺). rsc.orgresearchgate.net

While direct electrophilic substitution on the pyridine core is often unfeasible, alternative strategies can be employed. One such method involves the initial N-oxidation of the pyridine ring to form the corresponding pyridine N-oxide. wikipedia.org The N-oxide group is an activating group that enhances the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. rsc.org Following the substitution reaction, the N-oxide can be subsequently deoxygenated to restore the pyridine ring.

Nucleophilic Substitution Reactions and Transformations of Halogenated Derivatives

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by a suitable leaving group, such as a halogen. Halogenated derivatives of this compound are valuable intermediates for introducing a wide range of functional groups onto the pyridine core.

The synthesis of these halogenated precursors can be achieved through various methods. For instance, the synthesis of 2,6-bistriazolylpurines, which share some reactivity characteristics with substituted pyridines, has been reported to proceed through halogenated intermediates. beilstein-journals.org These halogenated purines then undergo SNAr reactions with various nucleophiles. beilstein-journals.org

Once obtained, the halogenated this compound derivatives can react with a variety of nucleophiles, including alkoxides, thiolates, and amines, to yield the corresponding substituted products. The regioselectivity of these reactions is dictated by the position of the halogen atom on the pyridine ring.

NucleophileProductReference
O-nucleophiles (e.g., alkoxides)6-alkoxy-substituted purines beilstein-journals.org
C-nucleophiles6-carbon-substituted purines beilstein-journals.org

This table illustrates the types of nucleophiles that can be used in SNAr reactions with halogenated purine (B94841) derivatives, which can be analogous to halogenated pyridines.

Metal-Catalyzed Cross-Coupling Reactions at Pyridine and Triazole Positions

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on both the pyridine and triazole rings, provided a suitable handle (like a halogen or triflate) is present.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron reagent with an organohalide. wikipedia.org Halogenated derivatives of this compound can be readily coupled with a wide variety of aryl- or vinyl-boronic acids or their esters to introduce new carbon-based substituents. wikipedia.orgnih.gov The reaction is known for its mild conditions and tolerance of a broad range of functional groups. nih.govharvard.edu

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a means to introduce vinyl groups onto the this compound core, which can be further elaborated. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is an efficient method for introducing alkynyl moieties, which are valuable functional groups for further transformations, onto the pyridine or triazole ring of the scaffold. wikipedia.orgmdpi.com

Stille Coupling: The Stille reaction employs a palladium catalyst to couple an organotin compound with an organohalide. While concerns over the toxicity of organotin reagents exist, the Stille reaction remains a valuable tool for forming carbon-carbon bonds, especially when other methods fail.

Coupling ReactionReactantsCatalyst SystemProduct
Suzuki-MiyauraHalogenated pyridine/triazole, Boronic acid/esterPd catalyst, BaseAryl- or vinyl-substituted pyridine/triazole
HeckHalogenated pyridine/triazole, AlkenePd catalyst, BaseAlkenyl-substituted pyridine/triazole
SonogashiraHalogenated pyridine/triazole, Terminal alkynePd catalyst, Cu co-catalyst, BaseAlkynyl-substituted pyridine/triazole

This interactive table summarizes the key components of major cross-coupling reactions applicable to the functionalization of the this compound core.

In recent years, C-H activation has emerged as a more atom-economical and environmentally friendly approach to functionalization, as it avoids the need for pre-installing a halogen or other leaving group. chemrxiv.org These methods involve the direct cleavage of a carbon-hydrogen bond and its subsequent replacement with a new functional group, typically mediated by a transition metal catalyst.

For the this compound system, C-H activation could potentially be directed to specific positions on either the pyridine or the triazole ring. Research has shown that C-H activation is a viable strategy for functionalizing both pyridines and triazoles. chemrxiv.orgscispace.com The regioselectivity of such reactions would be influenced by the directing ability of the heterocyclic nitrogen atoms and the specific catalyst system employed.

Functionalization of the Triazole Ring: Alkylation, Acylation, and Other Transformations

The 1,2,3-triazole ring in the this compound scaffold offers additional sites for functionalization. The nitrogen atoms of the triazole ring can be alkylated or acylated to introduce a variety of substituents.

Alkylation: The triazole nitrogen atoms can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction can lead to the formation of quaternary triazolium salts, which can alter the electronic properties and solubility of the molecule. For example, the alkylation of 1-methyl-4-(6-(substitutedphenyl)-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)pyridinium with alkyl bromides has been reported. amhsr.org

Acylation: Acylation of the triazole ring can be achieved using acyl chlorides or anhydrides. This introduces an acyl group, which can serve as a handle for further modifications or influence the biological activity of the compound. The acylation of 3-amino-1,2,4-triazole has been shown to occur at the N2 position. researchgate.net

Heterocyclic Annulation and Scaffold Diversification Strategies for Advanced Structures

The this compound core can serve as a building block for the construction of more complex, fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing pyridine or triazole ring.

For instance, research has shown that 1,2,3-triazole-fused pyrazines and pyridazines can be synthesized from appropriately functionalized 1,2,3-triazole precursors. nih.gov One common strategy involves the reaction of 1,2,3-triazole dicarbonyl species with hydrazine (B178648) hydrate (B1144303) to form a diacylhydrazide, which can then be cyclized to the fused pyridazine (B1198779) system. nih.gov

Furthermore, intramolecular cyclization strategies can be employed to construct novel polyheterocyclic compounds. For example, Pd-catalyzed intramolecular cyclization of a suitably substituted triazole derivative has been used to synthesize 3-butyl- wikipedia.orgcarta-evidence.orgresearchgate.nettriazolo[1,5-a]quinoxalin-4(5H)-one. nih.gov These advanced structures can exhibit unique photophysical properties and biological activities.

Coordination Chemistry and Metal Complexation of 3 1h 1,2,3 Triazol 1 Yl Pyridine

Ligand Design Principles and Chelation Modes of 3-(1H-1,2,3-Triazol-1-yl)pyridine

The coordination behavior of this compound is dictated by the arrangement and accessibility of its nitrogen donor atoms. The pyridine (B92270) ring offers one nitrogen donor, while the 1,2,3-triazole ring contains three nitrogen atoms. However, typically only the N2 and N3 atoms of the triazole ring are involved in coordination, as the N1 atom is bonded to the pyridine ring. This arrangement allows for several potential chelation modes.

Pyridyl-triazole ligands can exhibit a range of denticities depending on the metal ion, counter-ions, and reaction conditions. While this compound itself is most commonly expected to act as a bidentate ligand, its derivatives can form more complex structures.

Monodentate Binding: In certain cases, the ligand may coordinate to a metal center through only one of its nitrogen atoms, either the pyridine nitrogen or one of the triazole nitrogens. This mode is less common when chelation is possible but can be influenced by steric hindrance or the presence of other strongly coordinating ligands.

Bidentate Binding: The most common coordination mode for ligands of this type involves chelation to a metal center using the pyridine nitrogen and one of the adjacent nitrogen atoms from the triazole ring (typically N3), forming a stable five-membered chelate ring. nih.govresearchgate.net This bidentate N,N'-chelation is a recurring motif in complexes with various transition metals. researchgate.net For instance, X-ray crystallography studies on related pyridyl-triazole compounds have confirmed that the ligand acts as a bidentate donor, with the nitrogen atom of the pyridine and one nitrogen from the triazole ring binding to Cu(II) ions. researchgate.net

Polydentate/Bridging Behavior: While a single molecule of this compound typically acts as a bidentate ligand, it can also function as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes or coordination polymers. More complex derivatives, such as those with multiple triazole-pyridine units, can act as tridentate or higher-denticity ligands. For example, 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) is a well-studied tridentate ligand.

The formation of stable metal complexes with this compound relies on the donation of lone pairs of electrons from its nitrogen atoms to the metal ion.

Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a classic Lewis base and a strong σ-donor, readily coordinating to a wide variety of metal ions. wikipedia.org Its pKa of 5.25 indicates moderate basicity. wikipedia.org

Triazole Nitrogens: The 1,2,3-triazole ring offers additional coordination sites. The N3 atom is often involved in the formation of a five-membered chelate ring with the pyridine nitrogen. This is exemplified in a series of dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) complexes, where coordination explicitly occurs through the pyridine-N and the triazole-N3 atoms. nih.govresearchgate.net In some unusual cases, selective coordination through only the N3 nitrogen of an inverse triazolyl-pyridine has been observed, highlighting the electronic versatility of the triazole ring. rsc.org

The combination of the pyridine and triazole moieties creates a chelating system that can stabilize various metal ions, leading to complexes with diverse geometries and properties.

Synthesis and Spectroscopic Characterization of Metal Complexes

Metal complexes of pyridyl-triazole ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, such as methanol (B129727), ethanol, or acetonitrile (B52724). rsc.orgacs.orgsamipubco.com The resulting complexes can be characterized by a range of spectroscopic and analytical techniques.

A wide array of transition metal complexes have been prepared using pyridyl-triazole ligands. The synthesis of dichloro-metal(II) complexes with a related ligand, 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine, has been reported for a series of metals including Mn, Fe, Co, Ni, Cu, Zn, and Cd. nih.gov These complexes are typically characterized by techniques such as FT-IR, UV-Vis spectroscopy, and mass spectrometry. nih.govresearchgate.net

Complexes with other transition metals have also been explored. For example, palladium(II) complexes have been synthesized and shown to be effective catalysts in Suzuki-Miyaura coupling reactions. rsc.org Rhenium(I) carbonyl complexes of the type fac-[Re(CO)3Cl(L)] have been prepared and studied for their electronic and photophysical properties. acs.org The coordination chemistry with copper(I) and copper(II) is also of particular interest for developing molecular switches. nih.govacs.org Furthermore, complexes with heavy metals such as Rhodium, Platinum, and Gold have been synthesized and characterized. samipubco.comuobaghdad.edu.iq

Table 1: Spectroscopic Data for Selected Dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]pyridine})metal(II) Complexes in DMSO researchgate.net

Metal (M) UV-Vis λmax (nm) and Assignments
Ligand only 248 (π→π), 282 (n→π), 312 (n→π*)
Mn(II) 250, 280, 313 (Intra-ligand)
Fe(II) 251, 281, 313 (Intra-ligand)
Co(II) 250, 281, 313 (Intra-ligand), 540, 680 (d-d)
Ni(II) 250, 281, 313 (Intra-ligand), 420, 640 (d-d)
Cu(II) 251, 281, 313 (Intra-ligand), 450, 720 (d-d)
Zn(II) 250, 281, 313 (Intra-ligand)
Cd(II) 250, 281, 313 (Intra-ligand)

Note: This data is for a structurally related 2-substituted pyridyl-triazole ligand, illustrating typical spectroscopic features.

The versatile coordination ability of pyridyl-triazole ligands extends beyond transition metals to include main group elements, lanthanides, and actinides.

Lanthanides: Ligands containing the 1,2,3-triazolyl-pyridine motif have been successfully coordinated with trivalent lanthanide ions such as Europium(III), Terbium(III), and Lanthanum(III). tandfonline.com These ligands can act as effective "antennae," absorbing energy and transferring it to the lanthanide ion, resulting in the characteristic sensitized emission of the metal. tandfonline.com The coordination chemistry of pyridinyl-1,2,4-triazole derivatives with Lanthanum(III) has also been investigated, providing insights into the structural motifs of these complexes. nih.gov DFT analysis has been performed on complexes of La, Ce, Pr, and Nd with triazole-based ligands to understand their molecular properties. mdpi.com

Actinides: The complexation of pyridyl-triazole ligands with actinide ions has been studied, particularly in the context of nuclear fuel reprocessing. The complexation of Curium(III) with a 2,6-bis[1-(propan-1-ol)-1,2,3-triazol-4-yl]pyridine ligand was studied by time-resolved laser fluorescence spectroscopy (TRLFS), which identified the formation of 1:1, 1:2, and 1:3 metal-ligand complexes. researchgate.net

Structural Elucidation of Metal-Ligand Interactions: X-ray Crystallography of Coordination Compounds

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds, providing detailed information on bond lengths, bond angles, and coordination geometries.

The crystal structures of several transition metal complexes with pyridyl-triazole ligands have been determined. For the series of [M(L)2Cl2] complexes (where L is 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine), solid-state structural data for the Nickel(II) and Zinc(II) analogues have been reported. nih.govresearchgate.net In these structures, the metal center is coordinated by two bidentate ligands and two chloride ions, resulting in a distorted octahedral geometry. The ligand coordinates through the pyridine nitrogen and the N3 atom of the triazole ring. researchgate.net

The molecular structures of three fac-Re(CO)3Cl complexes with related pyridyl-triazole ligands have also been confirmed by X-ray crystallography. acs.org Similarly, the structure of a palladium(II) complex, PdCl2[bptmp], was established using single-crystal X-ray diffraction, revealing an unusual coordination mode. rsc.org Crystal structure analysis of a Lanthanum(III) complex showed a twelve-coordinate metal center with a distorted icosahedron geometry. nih.gov

Table 2: Selected Bond Lengths (Å) and Angles (°) for [M(L)2Cl2] Complexes from X-ray Crystallography researchgate.net

Parameter [Ni(L)2Cl2] [Zn(L)2Cl2]
Bond Lengths (Å)
M–N(pyridine) 2.0739(19) 2.1015(19)
M–N(triazole) 2.0712(19) 2.144(3)
M–Cl 2.4123(6) 2.4615(14)
Bond Angles (°)
N(pyridine)–M–N(triazole) 78.43(7) 76.84(9)
N(pyridine)–M–Cl 91.35(6) 90.95(7)
N(triazole)–M–Cl 93.99(6) 92.20(7)
Cl–M–Cl 178.99(3) 174.19(5)

Note: L = 2-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)pyridine. Data illustrates the typical coordination geometry.

These crystallographic studies are crucial for understanding the subtle details of metal-ligand interactions and for designing new complexes with tailored properties for applications in catalysis, materials science, and medicine.

Catalytic Applications of this compound Metal Complexes

The metal complexes derived from this compound and its substituted analogues have emerged as promising catalysts in a variety of organic reactions. The electronic properties and structural flexibility of these ligands play a crucial role in the catalytic activity and selectivity of their metal complexes.

The versatility of the pyridyl-triazole ligand framework allows for its application in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal complexes are soluble in the reaction medium, which often leads to high catalytic activity and selectivity due to the well-defined nature of the active species.

A notable example of homogeneous catalysis is the use of palladium(II) complexes in C-C cross-coupling reactions. For instance, a palladium(II) complex incorporating a modified bis(1,2,3-triazolyl-pyridine) ligand has been shown to be a highly effective catalyst for the Suzuki-Miyaura coupling reaction in a water/ethanol solvent system with very low catalyst loading. The high reactivity of this complex is attributed to the specific electronic and steric properties imparted by the triazolyl-pyridine ligand.

Reactant 1Reactant 2Catalyst Loading (mol%)SolventYield (%)Reference
4-BromoanisolePhenylboronic acid0.1Water/Ethanol95
4-BromotoluenePhenylboronic acid0.1Water/Ethanol92
4-ChlorotoluenePhenylboronic acid0.1Water/Ethanol88

While the potential for heterogenization of these complexes exists, specific examples of this compound metal complexes in heterogeneous catalysis, as well as their application in oxidation and reduction reactions, are not extensively detailed in the currently available research literature. However, copper complexes with related N-heterocyclic carbene ligands, which can be derived from triazoles, have been investigated for homogeneous oxidation reactions.

The development of chiral pyridine derivatives for asymmetric catalysis is a significant area of research. Chiral pyridines are important structural motifs in pharmaceuticals and biologically active compounds. The synthesis of chiral triazole-oxazoline derivatives, where the 1,2,3-triazole ring acts similarly to a pyridine-type ring, has been explored for use as ligands in asymmetric catalytic reactions such as the Diels-Alder reaction.

However, specific research detailing the synthesis of chiral derivatives of this compound and their direct application in asymmetric catalysis, along with corresponding enantioselectivity data, is not prominently available in the reviewed scientific literature. The general principles of asymmetric catalysis with chiral pyridine-containing ligands suggest that appropriately designed chiral versions of this compound could serve as effective ligands for enantioselective transformations.

Supramolecular Chemistry and Self-Assembly with Metal Ions: From Discrete Complexes to Coordination Polymers

The ability of this compound and its isomers to act as bridging or chelating ligands facilitates the self-assembly of complex supramolecular structures with metal ions. This process can lead to the formation of both discrete, well-defined metal complexes and extended, repeating structures known as coordination polymers.

The formation of these architectures is governed by the coordination preferences of the metal ion and the geometry of the ligand. For example, ligands containing pyridyl and triazolyl units can coordinate to metal centers through the nitrogen atoms of both rings.

With certain ligands and metal ions, the self-assembly process results in the formation of discrete mononuclear or polynuclear complexes. For instance, a "click" derived ligand, 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, forms discrete [Ag(L)]+ complexes with silver(I) ions in solution. Similarly, with iron(II), it forms a monomeric octahedral [Fe(L)2]2+ complex.

In other cases, the bridging nature of the ligand leads to the formation of one-, two-, or three-dimensional coordination polymers. These materials are of interest for their potential applications in areas such as gas storage, catalysis, and luminescence. The aforementioned silver(I) complexes of 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, while discrete in solution, crystallize as coordination polymers. Furthermore, treatment of the iron(II) complex with a silver(I) salt generates a heterometallic linear coordination polymer.

An example of a coordination polymer is the homoleptic, one-dimensional chain of 1∞[M(pt)2] (where M = Mn–Zn, and Cd, and pt = 3-(pyridin-2-yl)-1,2,4-triazolate), formed with the isomeric ligand 2-(1,2,4-1H-triazol-3-yl)pyridine.

LigandMetal IonResulting StructureDimensionalityReference
2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridineAg(I)Coordination Polymer1D
2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridineFe(II)Discrete Mononuclear Complex0D
[Fe(L)2]2+ + Ag(I)Fe(II), Ag(I)Heterometallic Coordination Polymer1D
2-(1,2,4-1H-triazol-3-yl)pyridineMn(II), Zn(II), Cd(II)Homoleptic Coordination Polymer1D

Biological and Pharmacological Research Applications of 3 1h 1,2,3 Triazol 1 Yl Pyridine Derivatives

In Vitro Bioactivity Profiling and Target Identification

The initial stages of drug discovery for 3-(1H-1,2,3-triazol-1-yl)pyridine derivatives heavily rely on in vitro assays to determine their biological effects and identify specific molecular targets. These studies are fundamental in establishing the therapeutic potential and selectivity of new chemical entities.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Hydrolases)

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a wide array of enzymes implicated in various diseases. isp.edu.pk The triazole nucleus itself is a key pharmacologically important chemical scaffold known to be effective in inhibiting enzymes like acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. isp.edu.pk

Carbonic Anhydrase Inhibition: Certain benzenesulfonamide-based 1,2,3-triazole-pyridine derivatives have been investigated as potent inhibitors of human carbonic anhydrase (CA) isoforms. mdpi.com Specifically, they have shown promising, nanomolar-range activity against the tumor-associated isoform hCA IX, with pronounced selectivity over off-target cytosolic isoforms hCA I and hCA II. mdpi.com In these hybrids, the triazole ring often serves as a linker between a zinc-binding group, like a sulfonamide, and another moiety that interacts with the enzyme's active site. mdpi.com

Kinase Inhibition: The Aurora B kinase, a protein that plays a crucial role in tumorigenesis, has been identified as a target for 1,2,3-triazolyl-pyridine hybrids. nih.gov A novel series of these compounds was synthesized and evaluated for anticancer activity, with in silico docking studies suggesting that these molecules could be effective inhibitors of Aurora B kinase for the treatment of hepatocellular carcinoma. nih.gov In a different study, a series of triazolo[4,3-b]pyridazine derivatives were developed as dual inhibitors of c-Met and Pim-1 kinases. nih.gov One derivative, in particular, exhibited potent inhibitory activity against both c-Met and Pim-1, with IC₅₀ values of 0.163 µM and 0.283 µM, respectively. nih.gov

Cholinesterase and Glucosidase Inhibition: In the search for treatments for Alzheimer's disease and diabetes mellitus, triazole derivatives have been explored as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.govacs.org A series of 1,2,4-triazole (B32235) derivatives bearing an azinane moiety showed significant inhibition against these enzymes, with some compounds being more potent than the standard reference, acarbose (B1664774), for α-glucosidase inhibition. nih.govacs.org

The table below summarizes the enzyme inhibition data for selected triazole derivatives.

Compound ClassTarget EnzymeKey FindingsReference
Benzenesulfonamide-1,2,3-triazole-pyridine derivativesCarbonic Anhydrase IX (hCA IX)Showed promising activity in the nanomolar range and pronounced selectivity over hCA I and hCA II. mdpi.com
1,2,3-Triazolyl-pyridine hybridsAurora B KinaseIdentified as potential inhibitors for hepatocellular carcinoma treatment through in silico docking. nih.gov
Triazolo[4,3-b]pyridazine derivativesc-Met / Pim-1 KinaseCompound 4g showed potent dual inhibition with IC₅₀ values of 0.163 µM (c-Met) and 0.283 µM (Pim-1). nih.gov
Azinane-1,2,4-triazole derivativesAChE, α-glucosidase, BChEDerivatives showed potent inhibition, with some being more active against α-glucosidase than the acarbose standard. nih.govacs.org

Receptor Binding Assays and Ligand-Target Interaction Analysis

Beyond enzyme inhibition, this compound derivatives have been evaluated for their ability to bind to various physiological receptors.

GABA Receptor Antagonism: A study focusing on 1-phenyl-1H-1,2,3-triazoles, a related structural class, identified selective antagonists for β3 over α1β2γ2 GABA receptors. One analog demonstrated high affinity for the β3 receptor with a Kᵢ value of 659 pM. researchgate.net

Adrenergic Receptor Blockade: A series of pyridine-3-carbonitriles conjugated with five-membered ring systems, including triazoles, were designed as vasorelaxant agents. Several of these compounds displayed significant α₁-adrenergic receptor blocking efficiency, with some reaching up to 87.86% blockade compared to the reference drug prazosin (B1663645) hydrochloride. rsc.org

Metal-Amyloid-β Interaction: Dual-function 1,2,3-triazolyl-pyridine compounds have been designed to target metal-amyloid-β (Aβ) species associated with Alzheimer's disease. researchgate.net These ligands act as bidentate donors, with nitrogen atoms from both the pyridine (B92270) and triazole rings binding to metal ions like Cu²⁺, thereby inhibiting metal-induced Aβ aggregation. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies are crucial for optimizing the potency and selectivity of lead compounds. These analyses help to identify the key structural features of the this compound scaffold that are essential for biological activity.

Elucidation of Key Pharmacophoric Features and Modulating Substituent Effects

Pharmacophore modeling helps to define the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com

For a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives acting as cyclooxygenase-2 (COX-2) inhibitors, a pharmacophore model was generated. nih.gov This model identified three key features for activity: two aromatic rings and one hydrogen bond acceptor. nih.gov The pyridine ring and the phenyl ring on the triazole core fit into the aromatic features of the pharmacophore, highlighting their importance for binding. nih.gov

In a 3D-QSAR study of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives with anticancer activity, the model revealed that steric and electrostatic fields were critical contributors. nih.gov The analysis indicated that low to optimum bulkier groups (steric) and low to optimum electronegative substituents (electrostatic) were favorable for enhancing anticancer activity. nih.gov

For azinane-triazole derivatives inhibiting acetylcholinesterase, SAR analysis showed that the presence of dimethyl phenyl groups provided a suitable spatial arrangement to fit into the active site, thereby improving inhibitory activity. acs.org Specifically, meta- and para-substituted methyl phenyl groups were found to be the most active, while ortho-substituted groups were the least active. acs.org

Computational Modeling for Activity Prediction and Lead Optimization

Computational techniques, particularly molecular docking and 3D-QSAR, are instrumental in predicting the biological activity of novel derivatives and guiding their optimization.

3D-QSAR: Multiple studies have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. For a series of 1,2,3-triazole-based acetylcholinesterase inhibitors, CoMFA and CoMSIA models were developed to reveal the relationship between their structural features and biological activity. nih.gov These models provided contour maps that were used to design new derivatives with potentially higher potency. nih.gov Similarly, a 3D-QSAR study on triazole-quinine derivatives as antimalarial agents yielded robust CoMFA and CoMSIA models that were used to predict the activity of new compounds. jmaterenvironsci.com

Molecular Docking: Docking studies provide insights into the binding modes of ligands within the active sites of their biological targets. For 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, docking into the COX-1 and COX-2 active sites suggested a clear preference for COX-2, corroborating the pharmacophore analysis. nih.gov In another example, docking studies of triazolo[4,3-b]pyridazine derivatives into the ATP-binding sites of c-Met and Pim-1 kinases revealed interaction modes similar to known ligands, supporting their role as dual inhibitors. nih.gov These computational approaches allow for the rational design of new molecules with improved binding affinity and selectivity. nih.gov

The table below highlights key findings from SAR and computational studies.

Compound SeriesBiological TargetKey SAR/QSAR FindingsComputational MethodReference
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acidsCOX-2Pharmacophore requires two aromatic rings and one hydrogen bond acceptor.Pharmacophore Modeling, Molecular Docking nih.gov
4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiolsAnticancerLow to optimum bulkier and electronegative substituents enhance activity.3D-QSAR (kNN-MFA) nih.gov
1,2,3-Triazole based derivativesAcetylcholinesteraseSteric, electrostatic, H-bond donor/acceptor fields are critical for activity.CoMFA, CoMSIA, Molecular Dynamics nih.gov
Triazolo[4,3-b]pyridazine derivativesc-Met / Pim-1 KinaseDocking revealed interaction modes at the ATP-binding site consistent with inhibition.Molecular Docking nih.gov

Mechanistic Investigations of Biological Action at the Cellular and Molecular Level

Understanding the downstream cellular and molecular consequences of target engagement by this compound derivatives is essential for validating their therapeutic potential.

Induction of Apoptosis in Cancer Cells: The dual c-Met/Pim-1 inhibitor, compound 4g from the triazolo[4,3-b]pyridazine series, was found to induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. nih.gov Further investigation revealed that it promoted apoptosis at a rate 29.61 times greater than the control. Mechanistically, the compound increased the levels of caspase-9 and decreased the phosphorylation of key proteins in the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation. nih.gov

Photodynamic Therapy and Oxidative Stress: A binuclear cyclometalated Iridium (III) complex incorporating a 2,3-bis((4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)methyl)quinoxaline ligand was developed for photodynamic therapy (PDT) in triple-negative breast cancer. nih.gov This complex exhibited low cytotoxicity in the dark but became highly phototoxic upon light exposure. The mechanism involves the generation of reactive oxygen species (ROS), specifically singlet oxygen (¹O₂), which leads to the depletion of glutathione (B108866) (GSH), DNA photocleavage, disruption of the mitochondrial membrane potential, and ultimately, apoptosis. nih.gov

Antibacterial Mechanisms: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were evaluated for their antibacterial properties. nih.gov Beyond direct bactericidal effects, these compounds exhibited universal activity against biofilm formation. One derivative, in particular, showed significant, concentration-dependent inhibition of biofilm formation in S. pneumoniae and demonstrated a lower propensity for inducing drug resistance compared to the antibiotic linezolid. nih.gov

Cellular Pathway Modulation and Signaling Cascade Interference

Derivatives of this compound have been shown to modulate various cellular pathways and interfere with signaling cascades critical for cell survival and proliferation. For instance, certain 1,2,3-triazolyl-pyridine hybrids have been investigated for their ability to inhibit Aurora B kinase, a key protein involved in tumorigenesis. nih.govacs.org Inhibition of this kinase disrupts processes that promote tumor growth and metastasis while inhibiting apoptosis. nih.govacs.org

Furthermore, studies have explored the role of these derivatives in targeting other critical signaling molecules. For example, some pyridine derivatives have been designed to inhibit c-MET and VEGFR-2, two receptor tyrosine kinases that play a significant role in cancer cell proliferation and angiogenesis. nih.gov The interference with these signaling pathways underscores the potential of these compounds to act as targeted therapeutic agents.

Apoptosis Induction, Cell Cycle Arrest, and Antiproliferative Mechanisms

A significant area of research has focused on the ability of this compound derivatives to induce programmed cell death (apoptosis) and halt the cell cycle in cancerous cells, thereby exhibiting antiproliferative activity.

Several studies have demonstrated that these compounds can trigger apoptosis through various mechanisms. For example, certain 1,2,3-triazolopyridazinone derivatives have been shown to act as potent inducers of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov The activation of caspase-3 leads to the breakdown of cellular components and ultimately, cell death. nih.gov Another study on 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives found that they induce apoptosis in breast cancer cells by affecting the expression of apoptosis-related genes such as P53, Bax, and caspases 3 and 9, while downregulating the anti-apoptotic gene Bcl-2. nih.gov

In addition to apoptosis induction, these derivatives can also cause cell cycle arrest at different phases. For instance, some pyrazolo[3,4-b]pyridine derivatives have been found to arrest the cell cycle by inhibiting cyclin-dependent kinases (CDKs), such as CDK2 and CDK9. nih.gov Similarly, other synthetic 1,2,4-triazole-3-carboxamides have been shown to induce cell cycle arrest in leukemia cells. nih.govresearchgate.net The ability of these compounds to halt cell cycle progression prevents the uncontrolled proliferation of cancer cells.

The antiproliferative activity of these compounds has been evaluated against various human cancer cell lines. For example, newly synthesized 1,2,3-triazolyl-pyridine hybrids have shown promising anticancer activity against human hepatoblastoma (HepG2) cell lines. nih.govacs.org Similarly, other pyridine derivatives have demonstrated antiproliferative effects against colon, liver, and breast cancer cell lines. nih.govacs.org

Table 1: Antiproliferative Activity of Selected this compound Derivatives

Compound TypeCancer Cell LineObserved EffectReference
1,2,3-Triazolyl-pyridine hybridsHepG2 (Hepatocellular Carcinoma)Promising anticancer activity, with some compounds showing excellent efficacy compared to doxorubicin. nih.govacs.org nih.govacs.org
Pyridine-2(1H) thione derivativesHCT-116 (Colon), HepG-2 (Liver), MCF-7 (Breast)Interesting antitumor activity, particularly against hepatocellular and colon carcinoma. nih.govacs.org nih.govacs.org
1,3-Diphenylurea appended aryl pyridine derivativesMCF-7 (Breast)Induced apoptosis and cell cycle arrest at the G2/M phase. nih.gov nih.gov
Pyrazolo[3,4-b]pyridine derivativesHela, MCF7, HCT-116Cell cycle arrest and apoptosis induction through CDK2 and/or CDK9 inhibition. nih.gov nih.gov

Antimicrobial and Antiviral Activity Assessments

The therapeutic potential of this compound derivatives extends beyond anticancer applications to include antimicrobial and antiviral activities.

Antibacterial and Antifungal Efficacy Studies Against Pathogens

The hybridization of pyridine and triazole moieties has yielded compounds with significant antibacterial and antifungal properties. The nitrogen-containing heterocyclic nature of these compounds is believed to contribute to their antimicrobial action. beilstein-journals.org

Studies have shown that 1H-1,2,3-triazole derivatives can exhibit potent inhibition of fungal growth. beilstein-journals.org For instance, certain metronidazole (B1676534) analogues incorporating a 1H-1,2,3-triazole moiety have demonstrated higher antifungal activity compared to the parent drug. beilstein-journals.org Similarly, some pyridine-based hybrids have shown efficacy against a range of fungal strains, including Aspergillus flavus, Trichoderma atroviride, Penicillium citrinum, and Candida albicans. nih.gov

In terms of antibacterial activity, various derivatives have been tested against both Gram-positive and Gram-negative bacteria. For example, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited strong antibacterial activity against several Gram-positive bacteria, including strains of Staphylococcus and Streptococcus. nih.gov A water-mediated microwave-assisted synthesis of 1,2,3-triazolyl-pyridine hybrids yielded compounds with notable activity against human bacterial pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. researchgate.net Interestingly, one of the synthesized hybrids showed more potent activity than the standard drug Streptomycin. researchgate.net

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound TypePathogen(s)Observed EffectReference
1H-1,2,3-Triazole analogues of metronidazoleFungi and BacteriaPotent inhibition of fungal growth and higher bacterial growth inhibiting effects compared to the parent compound. beilstein-journals.org beilstein-journals.org
Thiazole-pyridine hybridsS. aureus, B. subtilis, E. coli, P. aeruginosa, A. flavus, T. atroviridae, P. citranum, C. albicansEffective against all tested strains with safe pharmacokinetic properties. nih.gov nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteria (S. aureus, S. pneumoniae, etc.)Strong antibacterial activity, similar to linezolid. nih.gov nih.gov
1,2,3-Triazolyl-pyridine hybridsS. aureus, P. aeruginosa, K. pneumoniae, S. typhiOne hybrid was more potent than Streptomycin; others showed equal or moderate activity. researchgate.net researchgate.net
Hybrid bis-(imidazole/benzimidazole)-pyridine derivativesC. albicans, Rhodotorula sp.Good antifungal activity, with some derivatives being more active than fluconazole. nih.gov nih.gov

Antiviral Potency and Inhibition Mechanisms Against Viral Replication

The 1,2,3-triazole nucleus is a recognized pharmacophore in the development of antiviral agents. ijpsr.com Research into this compound derivatives has revealed their potential to inhibit the replication of various viruses.

Studies have shown that these compounds can be effective against influenza viruses. For example, certain 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) have demonstrated the ability to suppress the reproduction of influenza A viruses (H1N1 and H3N2) by affecting extracellular virions. mdpi.com Molecular docking studies suggest that these compounds may bind to viral proteins like hemagglutinin and neuraminidase, thereby inhibiting viral replication. mdpi.com

Furthermore, research has explored the antiviral activity of these derivatives against other viruses, including coronaviruses. Phenylpyrazolone-1,2,3-triazole hybrids have shown potent cellular anti-COVID-19 activity by inhibiting viral replication in Vero cells. nih.gov The mechanism of action is believed to involve the inhibition of the SARS-CoV-2 main protease. nih.gov Other studies have reported the antiviral activity of 1H-1,2,4-triazole derivatives against reovirus-1 and parainfluenza-3 virus. uoa.gr

Anti-Inflammatory and Immunomodulatory Properties

Derivatives of this compound have also been investigated for their anti-inflammatory and immunomodulatory effects. The 1,2,4-triazole moiety is a key component in the design of anti-inflammatory agents, often acting as a bioisostere for a carboxylic acid group. mdpi.com

Research has shown that pyrimido[1,2-b]pyridazin-2-one derivatives can exhibit potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and down-regulating the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov These compounds also demonstrated a decrease in the gene expression of various pro-inflammatory cytokines and chemokines. nih.gov

Other studies have focused on the development of 1,2,4-triazole derivatives as selective COX-2 inhibitors, which can provide anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov For example, a new triazole, 5-pyridin-2-yl-1H- nih.govnih.govnih.govtriazole-3-carboxylic acid ethyl ester, has demonstrated potent anti-inflammatory activity in vitro. wpmucdn.com

Anticancer Potential and Tumor Biology Research

The culmination of research into the various biological activities of this compound derivatives points to their significant potential as anticancer agents. Their ability to interfere with crucial cellular processes in cancer cells, such as signaling pathways, cell cycle progression, and apoptosis, makes them promising candidates for further development.

The versatility of the 1,2,3-triazole and pyridine scaffolds allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles. nih.govacs.orgresearchgate.net This structural diversity enables the fine-tuning of their activity against specific cancer types and molecular targets. For instance, the antiproliferative activity of pyridine derivatives has been extensively studied against various human cancer cell lines, with structure-activity relationship analyses helping to identify the most effective chemical modifications to enhance their biological activity. mdpi.com

The development of hybrid molecules, such as trilogy-function thiadiazole-triazole-pyridine derivatives, has also shown promise in anticancer research. amhsr.org These complex molecules can target multiple pathways simultaneously, potentially leading to more effective cancer therapies. The ongoing research in this area, including in silico and in vitro studies, continues to uncover new derivatives with potent anticancer activity, paving the way for future preclinical and clinical investigations. researchgate.netnih.gov

Cytotoxicity in Various Cancer Cell Lines and Selectivity Profiles

Derivatives of this compound have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. These compounds often exhibit promising potency, with some showing selectivity towards cancer cells over normal, healthy cells.

A series of novel 1,2,3-triazolyl-pyridine hybrids were synthesized and evaluated for their antiproliferative activity against the human hepatocellular carcinoma (HepG2) cell line and a normal murine fibroblast cell line (BALB/3T3). nih.gov The results, measured as IC50 values (the concentration required to inhibit the growth of 50% of cells), revealed that several of the synthesized compounds had potent anticancer activity. Notably, two compounds showed excellent anticancer activities against HepG2, even more potent than the standard drug doxorubicin, while exhibiting no toxicity towards the normal BALB/3T3 cell line, indicating a favorable selectivity profile. nih.gov

In another study, a series of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for their cytotoxic activity against four human cancer cell lines: U937 (histiocytic lymphoma), THP-1 (acute monocytic leukemia), HL-60 (promyelocytic leukemia), and B16-F10 (melanoma). researchgate.net Several of these compounds were identified as having promising activity, particularly against the leukemia cell lines. researchgate.net

Further research on pyridine derivatives has highlighted their potential as cytotoxic agents. For instance, certain Pyrido[2,1-b] quinazoline (B50416) derivatives have shown high cytotoxic action against lung cancer cell lines A549 and NCI-H460. arabjchem.org Similarly, coumarin-pyridine hybrids have been tested against HCT-116 (colon cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG-2 (liver cancer) cell lines, with some compounds demonstrating considerable cell death. arabjchem.org

The following table summarizes the cytotoxic activities of selected this compound derivatives and related compounds in various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Selectivity ProfileReference
1,2,3-Triazolyl-pyridine hybrid (Compound 6)HepG2 (Liver)Not specified in µMNo toxicity on normal BALAB/3T3 cells nih.gov
1,2,3-Triazolyl-pyridine hybrid (Compound 7)HepG2 (Liver)Not specified in µMNo toxicity on normal BALAB/3T3 cells nih.gov
1,2,3-Triazole tagged pyrazolo[3,4-b]pyridine (Compound 3e)U937, THP-1, HL60, B16-F10Promising activityMore active towards leukemia cell lines researchgate.net
1,2,3-Triazole tagged pyrazolo[3,4-b]pyridine (Compound 4g)U937, THP-1, HL60, B16-F10Promising activityMore active towards leukemia cell lines researchgate.net
1,2,3-Triazole tagged pyrazolo[3,4-b]pyridine (Compound 4i)U937, THP-1, HL60, B16-F10Promising activityMore active towards leukemia cell lines researchgate.net
1,2,3-Triazole tagged pyrazolo[3,4-b]pyridine (Compound 4j)U937, THP-1, HL60, B16-F10Promising activityMore active towards leukemia cell lines researchgate.net
Pyridine-thiazole hybrid (Compound 3)HL-60 (Leukemia)0.57IC50 > 50 µM in pseudo-normal human cell lines semanticscholar.org
Pyridine-thiazole hybrid (Compound 4)60 cancer cell linesInhibited growth by >50%Selective for cancer cells semanticscholar.org

Inhibition of Angiogenesis, Metastasis, and Other Cancer Hallmarks

Beyond direct cytotoxicity, research has explored the potential of this compound derivatives to inhibit other key processes that drive cancer progression, such as angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells).

One approach has been the design of these derivatives as kinase inhibitors. For example, a series of 1,2,3-triazolyl-pyridine hybrids were developed as potential inhibitors of Aurora B kinase. nih.govacs.org This protein plays a crucial role in tumorigenesis by inhibiting apoptosis and promoting cell proliferation and metastasis. nih.govacs.org By targeting Aurora B kinase, these compounds could potentially disrupt these cancer-promoting pathways. nih.govacs.org

The inhibition of vascular endothelial growth factor (VEGF) receptors is another important strategy to block angiogenesis. Novel derivatives of 1,2,4-triazoles have been described as potent inhibitors of VEGFR-1 and VEGFR-2. nih.gov While these are 1,2,4-triazole derivatives, the research highlights the potential of the broader triazole-pyridine scaffold in targeting angiogenesis. More specifically, substituted pyrazolopyridines have been designed and synthesized to explore their ability to influence pro-angiogenic processes in endothelial cells. nih.gov Administration of effective compounds in mice led to delayed growth of Lewis lung carcinoma transplants and a reduction in tumor microvessel density, without causing toxicity. nih.gov

Furthermore, the interaction of some triazole hybrids with proteins involved in cell proliferation and invasion has been investigated. For instance, a study on 1,5-disubstituted tetrazole-1,2,3-triazole hybrids demonstrated their ability to inhibit the proliferation, migration, and invasion of breast cancer cell lines, with molecular docking studies suggesting an interaction with the p53 tumor suppressor protein. researchgate.net

Neuropharmacological Effects and Central Nervous System Activity

The this compound scaffold has also been investigated for its potential to modulate the central nervous system (CNS), with studies exploring its anticonvulsant and psychotropic properties.

New bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit have been synthesized and evaluated for their neurotropic activity. mdpi.comnih.gov In preclinical models, some of these compounds exhibited significant anticonvulsant activity, demonstrating antagonism to pentylenetetrazole-induced seizures. mdpi.comnih.gov The activity of some of these compounds was superior to the established antiepileptic drug ethosuximide. mdpi.com

In addition to anticonvulsant effects, these hybrid molecules have been assessed for their psychotropic properties. mdpi.com In "open field" tests with rats, some of the studied compounds were found to significantly increase horizontal and, in some cases, vertical movements, suggesting a stimulating effect. mdpi.com Other derivatives have shown pronounced anxiolytic (anti-anxiety) and antidepressant-like effects in relevant behavioral models. nih.gov

Molecular docking studies have been employed to understand the potential mechanisms of action for these neurotropic effects. For some of the active compounds, docking studies suggest interactions with the serotonin (B10506) (5-HT) transporter (SERT) and the 5-HT1A receptor, which are known targets for antidepressant and anxiolytic drugs. mdpi.com

Furthermore, research into structurally related compounds, such as 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives, has revealed neuroprotective potential against neurotoxicity models. nih.govresearchgate.net Some of these compounds were found to decrease the levels of pro-apoptotic proteins like Bax and caspase-3, suggesting a mechanism for their neuroprotective effects. nih.gov

The following table provides a summary of the observed neuropharmacological effects of this compound derivatives and related compounds.

Compound/DerivativeObserved EffectPotential MechanismReference
Bicyclic pyridine-1,2,3-triazole hybrids (e.g., 7a, d, g, j, m)Anticonvulsant activity (superior to ethosuximide)Pentylenetetrazole antagonism mdpi.com
Bicyclic pyridine-1,2,3-triazole hybridsStimulating effect (increased motor activity)Not specified mdpi.com
Bicyclic pyridine-1,2,3-triazole hybrids (e.g., 6n, 6p)Anxiolytic and antidepressant effectsInteraction with SERT and 5-HT1A receptor nih.gov
3-(1H-1,2,4-triazol-1-yl)-N-propananilide derivatives (e.g., 7, 10, 11, 12)Neuroprotection against 6-OHDA-induced neurotoxicityDecreased levels of Bax and caspase-3 nih.gov

Computational Chemistry and Theoretical Investigations of 3 1h 1,2,3 Triazol 1 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule, which in turn dictates its reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals, Charge Distribution, and Electrostatic Potential

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 3-(1H-1,2,3-Triazol-1-yl)pyridine, DFT studies would be instrumental in understanding its reactivity and intermolecular interactions.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In related pyridine-triazole derivatives, the HOMO is often distributed over the electron-rich regions, while the LUMO is localized on the electron-deficient parts of the molecule.

Charge Distribution and Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on a molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas with a high electron density, which are susceptible to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atoms in both the pyridine (B92270) and triazole rings would be expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding and metal coordination.

A hypothetical data table for DFT-calculated properties of this compound, based on general knowledge of similar compounds, is presented below.

Computational ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 to -7.5 eVIndicates electron-donating capability
LUMO Energy~ -1.0 to -2.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap~ 4.5 to 6.5 eVReflects chemical stability and reactivity
Dipole Moment~ 3.0 to 4.5 DQuantifies the polarity of the molecule

Ab Initio Methods for High-Accuracy Predictions of Energetics and Geometries

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. These methods can provide highly accurate predictions of molecular geometries, energies, and other properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to obtain benchmark data for the optimized geometry and relative energies of different conformers or tautomers of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Tautomeric Equilibria

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes, solvent effects, and intermolecular interactions.

Solvent Effects and Intermolecular Interactions Modeling

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, DMSO). These simulations can reveal how the solvent affects the molecule's conformation and the accessibility of its functional groups for potential interactions.

Protein-Ligand Dynamics and Binding Site Interactions

When a ligand binds to a protein, the complex is not static. MD simulations can be used to explore the dynamic behavior of the this compound-protein complex. These simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in the binding site. Such studies are crucial for understanding the mechanism of action of a potential drug candidate.

Docking Studies and Molecular Modeling of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential inhibitors.

For this compound and its derivatives, docking studies have been employed to investigate their binding to various protein targets. For instance, studies on similar 1,2,3-triazolyl-pyridine hybrids have explored their interactions with enzymes like Aurora B kinase. In these studies, the pyridine and triazole moieties often participate in crucial interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions with the amino acid residues in the protein's active site.

A representative table summarizing the types of interactions observed in docking studies of pyridine-triazole compounds is provided below.

Interaction TypeInteracting Moiety on LigandTypical Interacting Residues
Hydrogen BondingTriazole/Pyridine Nitrogen AtomsSer, Thr, Asn, Gln, His
Pi-Pi StackingPyridine/Triazole RingsPhe, Tyr, Trp, His
Pi-CationPyridine/Triazole RingsLys, Arg
Hydrophobic InteractionsAromatic RingsAla, Val, Leu, Ile, Met

These computational approaches, from quantum chemical calculations to molecular dynamics and docking, provide a comprehensive theoretical framework for characterizing this compound and guiding the experimental design of new functional molecules based on its scaffold.

Protein-Ligand Docking for Enzyme/Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. The strength of this interaction is estimated using a scoring function, which calculates a binding affinity or docking score, commonly expressed in kcal/mol.

In the context of drug discovery, derivatives of the this compound scaffold have been investigated as potential enzyme inhibitors. For instance, a series of 1,2,3-triazolyl-pyridine hybrids were evaluated as inhibitors of Aurora B kinase, a protein implicated in tumorigenesis, particularly in hepatocellular carcinoma (HCC). nih.gov In silico docking studies were performed to understand the binding interactions between these hybrid molecules and the kinase's active site. nih.gov

The studies revealed that the pyridine and triazole moieties are crucial for binding. For example, one derivative demonstrated a docking score of -8.8 kcal/mol, engaging in key interactions with residues Lys106 and Leu83 of Aurora B kinase. nih.gov The interaction involved a π-cation interaction between the positively charged side chain of Lys106 and the pyridine ring, alongside a π-sigma interaction between the triazole ring and Leu83. nih.gov Another compound in the series showed arene-cation contacts between the triazole ring and Arg248, as well as an arene-sigma contact with His198. nih.gov These findings highlight the ability of the triazolyl-pyridine core to form multiple stabilizing interactions within an enzyme's binding pocket, making it a promising scaffold for inhibitor design.

Table 1: Examples of Docking Results for 1,2,3-Triazolyl-Pyridine Derivatives with Aurora B Kinase nih.gov
Compound AnalogueTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
Compound 10 (A 1,2,3-triazolyl-pyridine hybrid)Aurora B Kinase-8.8Lys106, Leu83π-Cation, π-Sigma
Compound 8 (A 1,2,3-triazolyl-pyridine hybrid)Aurora B KinaseNot SpecifiedArg248, His198Arene-Cation, Arene-Sigma

Virtual Screening for Identification of Novel Bioactive Compounds

Virtual screening is a computational strategy that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process can be based on the ligand's similarity to a known active compound (ligand-based) or on the docking of compounds into the target's binding site (structure-based).

The triazole scaffold is frequently used in virtual screening campaigns to identify novel inhibitors for various targets. cal-tek.eu In a typical workflow, a library of compounds, which can contain tens of thousands of molecules, is filtered for triazole-like structures. cal-tek.eu These selected compounds are then put through a hierarchical docking process, starting with high-throughput virtual screening (HTVS), followed by standard precision (SP) and extra precision (XP) modes for the most promising candidates. nih.gov

For example, a virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. nih.gov This process involved using a "seed" structure to probe proprietary company libraries, leading to the rapid expansion of the chemical series and improvement in antiparasitic activity. nih.gov Similarly, a screening of triazole-like ligands against the KDM5A catalytic pocket, a cancer target, identified several potential inhibitors with docking scores as strong as -11.04 kcal/mol. cal-tek.eu These examples demonstrate that the this compound core can serve as a valuable query or starting point in virtual screening efforts to discover new bioactive molecules. cal-tek.eunih.gov

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

The analysis of the HOMO and LUMO distributions can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For the triazolyl-pyridine scaffold, the HOMO is often distributed across the electron-rich triazole and pyridine rings, while the LUMO location can be tuned by substituents. researchgate.netacs.org A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Table 2: Conceptual FMO Properties and Chemical Reactivity Descriptors
DescriptorDefinitionSignificance for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (nucleophilicity). Higher energy means stronger nucleophile.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electrophilicity). Lower energy means stronger electrophile.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOIndicates chemical stability and reactivity. A small gap suggests high reactivity.

Spectroscopic Property Predictions (NMR, UV-Vis, IR) and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption wavelengths, and Infrared (IR) vibrational frequencies. lehigh.edu Comparing these theoretical predictions with experimental data is a powerful way to validate computed molecular structures and electronic properties. researchgate.net

DFT and its time-dependent extension (TD-DFT) are standard methods for these predictions. researchgate.netacs.org Studies on related pyridyl-triazole compounds have demonstrated a good agreement between computed and experimental spectra. researchgate.netresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. For example, in a study of a pyridyl-triazole derivative, DFT calculations were used to investigate the effect of protonation on the NMR shielding, successfully explaining the observed downfield shifts of specific protons upon protonation. acs.org

UV-Vis Spectroscopy: TD-DFT calculations are used to model electronic absorption spectra. acs.org For a series of rhenium complexes with pyridyl-triazole ligands, TD-DFT was used to assign the observed absorption bands to specific electronic transitions, such as MLCT and ligand-based π–π* transitions. acs.org These calculations can accurately predict the absorption maxima (λ_max) and help interpret the electronic structure. researchgate.net

IR Spectroscopy: DFT calculations can compute vibrational frequencies. These calculated frequencies, when properly scaled, typically show good correlation with experimental IR spectra, allowing for the assignment of specific absorption bands to the vibrational modes of the molecule, such as C-H, C=N, and N-N stretching and bending modes within the pyridine and triazole rings. researchgate.net

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Representative Triazole-Pyridine Derivative researchgate.net
Spectroscopic TechniquePropertyCalculated ValueExperimental ValueAssignment
UV-Vis (in DMSO)λ_max (nm)~260 nm264 nmπ → π* transition
IRν(C=N) (cm⁻¹)Not specified1594 cm⁻¹Pyridine ring stretching
¹H NMRδ (ppm)CalculatedExperimentally verifiedAromatic protons
¹³C NMRδ (ppm)CalculatedExperimentally verifiedAromatic carbons

Note: The table presents generalized data from a study on a 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine ligand to illustrate the comparison methodology. researchgate.net

Material Science Applications and Advanced Functional Materials Based on 3 1h 1,2,3 Triazol 1 Yl Pyridine

Polymer Chemistry and Polymer-Supported Catalysts

The integration of 3-(1H-1,2,3-triazol-1-yl)pyridine and its derivatives into polymeric structures has led to the development of functional materials with applications in catalysis and beyond. The triazole unit, with its significant dipole moment, can coordinate with metals and act as a hydrogen bond acceptor, making polymers containing these units promising as new functional materials mdpi.comnih.gov.

Polymers possessing 1,2,3-triazole units in their backbone can be synthesized through methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Huisgen cycloaddition mdpi.com. By designing monomers that contain the this compound moiety, this unit can be systematically incorporated into a polymer chain. This imparts the polymer with the specific chemical and coordination properties of the pyridine-triazole group. These functionalized polymers can be used in various applications, including the creation of hypercrosslinked polymers (HCPs). HCPs are known for their large surface areas, excellent chemical and thermal stability, and versatile synthesis, making them suitable for catalysis and gas storage nih.gov.

The ability of the 1,2,3-triazole and pyridine (B92270) moieties to coordinate with metal ions is central to their use in catalysis nih.gov. By immobilizing ligands containing the triazolyl-pyridine scaffold onto a polymer support, highly effective and recyclable heterogeneous catalysts can be created. This approach combines the catalytic activity of a homogeneous metal complex with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture and reusability.

A notable application is in palladium-catalyzed cross-coupling reactions. For instance, hypercrosslinked polymers functionalized with substituted 1,2,3-triazoles have been used to support palladium (HCPs-Pd), creating a recyclable catalyst for Suzuki-Miyaura coupling reactions nih.gov. The polymer support provides a robust framework, while the triazole units act as anchor points for the catalytically active palladium species. These catalysts demonstrate high activity and excellent yields under mild conditions nih.gov. The design of such catalysts often involves an external cross-linking reaction of the triazole-containing monomers with agents like benzene (B151609) and formaldehyde dimethyl acetal nih.gov.

Similarly, ligands featuring the 1,2,3-triazolyl-pyridine unit have been explicitly designed for catalytic applications. A novel bis(1,2,3-triazolyl-pyridine) ligand on an ortho-phthalic acid platform demonstrated high efficacy as a catalyst for the Suzuki-Miyaura coupling reaction in an environmentally friendly water/ethanol solvent system with low catalyst loading . While this example uses a discrete molecular complex, it highlights the catalytic potential of the triazolyl-pyridine unit, which can be translated to polymer-supported systems for enhanced recyclability.

Catalyst SystemReaction TypeKey FindingsReference
Palladium on triazolyl-functionalized hypercrosslinked polymers (HCPs-Pd)Suzuki-Miyaura CouplingRecyclable catalyst with high turnover number (TON), prepared under mild conditions. nih.gov
Pd(II) complex with a bis(1,2,3-triazolyl-pyridine) ligandSuzuki-Miyaura CouplingHighly effective in water/ethanol with very modest catalyst loading.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Pyridine-triazole derivatives are valuable ligands in the design of luminescent metal complexes for organic light-emitting diodes (OLEDs) and other optoelectronic applications. Their electronic properties can be tuned to achieve desired emission colors and high quantum efficiencies.

Complexes of iridium(III) featuring 2-(1,2,3-triazol-5-yl)pyridine derivatives as ancillary ligands have been shown to be effective blue-emitting phosphors. researchgate.net. These neutral heteroleptic complexes exhibit high quantum yields in solution. The emission originates from a mixed state involving triplet metal-to-ligand charge transfer (³MLCT) and triplet inter-ligand charge transfer (³ILCT) states researchgate.net. Theoretical investigations using density functional theory (DFT) support these findings researchgate.net.

The luminescent complexes derived from triazolyl-pyridine ligands are promising candidates for use as dopants in the emissive layer of OLEDs. Preliminary tests of polymer light-emitting diodes (PLEDs) doped with iridium complexes bearing 2-(1,2,3-triazol-5-yl)pyridine ligands have confirmed their potential as blue- and green-emitting materials in electroluminescent devices researchgate.net. Pyridine-containing compounds, in general, are also explored as electron-transporting materials (ETLs) in organic solar cells, showcasing their broader utility in organic electronics . The high electron mobility and suitable energy levels of these materials can lead to devices with higher fill factors and power conversion efficiencies .

Complex/MaterialLigand TypeEmission ColorKey Photophysical PropertiesApplicationReference
Ir(F₂ppy)₂LL = 2-(1,2,3-triazol-5-yl)pyridine derivativeBlueHigh quantum yields; Mixed ³MLCT/³ILCT emitting state.PLEDs researchgate.net
¹∞[Zn(pt)₂] doped with Eu³⁺/Tb³⁺pt = 3-(pyridin-2-yl)-1,2,4-triazolateWhiteLigand-based blue emission with energy transfer to lanthanides for red/green emission.White-light emitters nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bitopic nature of this compound, with multiple nitrogen donor sites, makes it an excellent candidate for constructing metal-organic frameworks (MOFs) and coordination polymers (CPs). These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic linkers.

The coordination chemistry of ligands containing both pyridine and triazole rings is well-explored for building diverse network structures. For example, the related ligand 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine has been used to synthesize 2D and 3D coordination polymers with cobalt, zinc, and cadmium rsc.org. The resulting structures exhibit varied topologies, and some of the cadmium-based polymers show photoluminescent properties rsc.org.

Similarly, 2-(1,2,4-1H-triazol-3-yl)pyridine has been used to create one-dimensional coordination polymers with a range of 3d-transition metals from manganese to zinc, as well as cadmium nih.gov. Structural characterization of coordination compounds containing 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine with metals like nickel and zinc further confirms the versatility of this ligand class in forming stable complexes nih.govresearchgate.net. The specific geometry and connectivity of the resulting MOF or CP are influenced by the metal ion's coordination preference, the ligand's structure, and the synthesis conditions nih.gov. These materials are of interest for applications in gas storage, separation, and heterogeneous catalysis due to their tunable porosity and high surface area.

LigandMetal Ion(s)Resulting StructureKey FeaturesReference
3,5-bis(1′,2′,4′-triazol-1′-yl) pyridineCo, Zn, Cd2D and 3D Coordination PolymersVaried network topologies; photoluminescence in Cd-based polymers. rsc.org
2-(1,2,4-1H-triazol-3-yl)pyridineMn, Fe, Co, Ni, Cu, Zn, Cd1D Coordination PolymersHomoleptic structures. nih.gov
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acidZn, Cd, Co, Ni2D Layered MOFsUninodal 4⁴-sql topology; some structures show interpenetration. nih.gov
2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridineNi, ZnDichloro(bis{ligand})metal(II) complexesSolid-state structural data available. nih.govresearchgate.net

Design of Linkers for MOF Synthesis with Tunable Porosity

The design of organic linkers is a critical aspect of synthesizing Metal-Organic Frameworks (MOFs) with desired properties. The porosity of MOFs, which is crucial for applications in gas storage and separation, can be tuned by modifying the length, geometry, and functionality of the organic linkers. While specific studies on MOFs using exclusively this compound as the primary linker are not extensively documented, the broader class of triazole-pyridine derivatives has been widely employed for this purpose.

The introduction of functional groups to the triazole or pyridine rings can significantly influence the resulting MOF structure and its porous characteristics. For instance, the incorporation of alkyl or aryl groups can alter the pore size and create specific binding sites for guest molecules. A series of isomorphous copper-based MOFs using functionalized triazolyl isophthalates demonstrated that the porosity and pore size can be adjusted by the choice of substituents on the triazole ring. acs.org The arrangement of these substituents towards the cavities allows for fine-tuning of the pore dimensions. acs.org

Furthermore, the concept of "linker labilization" has emerged as a powerful strategy to create hierarchical pore structures in MOFs. This method involves the synthesis of a MOF with a "pro-labile" linker that can be selectively removed or cleaved post-synthesis to generate larger pores. researchgate.net While not yet demonstrated with this compound itself, this approach could potentially be applied to MOFs constructed from derivatives of this linker, offering a pathway to materials with multi-level porosity.

Table 1: Examples of Triazole-Based Linkers and their Effect on MOF Porosity

LinkerMetal IonResulting MOF PropertiesReference
3,5-bis(1′,2′,4′-triazol-1′-yl) pyridineCo(II), Zn(II), Cd(II)Formation of 2D and 3D coordination polymers with varying topologies. rsc.org
Functionalized triazolyl isophthalatesCu(II)Microporous materials with tunable pore sizes (300–580 pm) based on the triazole substituent. acs.org acs.org
1,3,5-tris(1H-benzo[d]imidazol-2-yl) benzeneCu(II), Cr(III), Al(III)High CO2 adsorption capacity and selectivity due to open metal sites and ideal pore size (0.3–1.5 nm). beilstein-journals.org beilstein-journals.org

Gas Adsorption, Separation, and Storage Properties

The porous nature of MOFs makes them highly promising materials for gas adsorption, separation, and storage. The chemical environment within the pores, including the presence of open metal sites and specific functional groups on the linkers, plays a crucial role in their performance.

MOFs constructed from nitrogen-rich linkers, such as those containing triazole and pyridine moieties, often exhibit strong interactions with specific gas molecules like CO2. For example, a MOF synthesized from 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (a related N-heterocyclic linker) and copper, TIBM-Cu, demonstrated excellent CO2 adsorption capacity (3.60 mmol/g at 1 bar and 298 K) and high CO2/N2 selectivity. beilstein-journals.org This performance was attributed to the open Cu(II) sites and the nitrogen atoms of the imidazole groups. beilstein-journals.org

The ability to tune the pore size and functionality of MOFs using linkers derived from this compound could lead to materials tailored for specific gas separation applications. For instance, by introducing functional groups that have a high affinity for a particular gas, it is possible to enhance the selectivity of the MOF.

Table 2: Gas Adsorption Properties of Selected MOFs

MOFGasAdsorption CapacityConditionsReference
TIBM-CuCO23.60 mmol/g1 bar, 298 K beilstein-journals.org
TIBM-AlCO22.1 mmol/g1 bar, 298 K beilstein-journals.org
TIBM-CrCO21.6 mmol/g1 bar, 298 K beilstein-journals.org
MFM-126CO24.63 mmol/g1 bar, 298 K beilstein-journals.org

Sensors and Probes for Chemical and Biological Analytes

The this compound scaffold is an attractive platform for the development of chemical and biological sensors. The nitrogen atoms in the heterocyclic rings can act as binding sites for analytes, and the conjugated system can be modified to produce a measurable signal, such as a change in fluorescence or color, upon binding.

Fluorescent and Colorimetric Sensing Platforms for Ions and Molecules

Derivatives of this compound have been incorporated into fluorescent and colorimetric probes for the detection of various ions and molecules. The sensing mechanism often involves the coordination of the analyte to the triazole-pyridine unit, which perturbs the electronic structure of the molecule and leads to a change in its photophysical properties.

For example, a fluorescent sensor based on a triazole-pyridine derivative was developed for the selective detection of mercury(II) ions in water. The probe exhibited a low detection limit of 6.8 nM and a rapid response time. In another study, a 7-azaindole-pyridine linked 1,2,3-triazole was synthesized and showed significant fluorescence quenching in the presence of Cr(III) and Ce(III) ions, with detection limits of 7.77 µM and 1.93 µM, respectively. acs.org

Colorimetric sensors based on pyridine derivatives have also been reported. A simple pyridine-based chemosensor demonstrated a visible color change from light yellow to orange upon the addition of Hg2+, allowing for naked-eye detection. scienceopen.com The sensing mechanism was attributed to the formation of a complex with Hg2+, which enhanced the intramolecular charge transfer (ICT) effect. scienceopen.com

Table 3: Performance of Triazole-Pyridine Based Sensors

SensorAnalyteDetection LimitSensing MechanismReference
Triazole-pyridine derivativeHg(II)6.8 nMFluorescence quenching
7-Azaindole-pyridine linked 1,2,3-triazoleCr(III)7.77 µMFluorescence quenching acs.org
7-Azaindole-pyridine linked 1,2,3-triazoleCe(III)1.93 µMFluorescence quenching acs.org
(Z)-2-(4-amino-phenyl)-3-(pyridine-4-yl)acrylonitrileHg(II)1.74 x 10⁻¹⁰ MColorimetric change scienceopen.com

Biosensing Applications and Biomolecule Recognition

The ability of the triazole-pyridine moiety to interact with metal ions and other biomolecules makes it a promising candidate for the development of biosensors. While specific examples utilizing this compound for biosensing are still emerging, related structures have shown potential in this area.

For instance, triazole-containing BODIPY dyes have been investigated as fluorescent probes for soluble oligomers of amyloid Aβ1-42 peptide, which is associated with Alzheimer's disease. beilstein-journals.org These probes showed a significant fluorescence increase in the presence of the amyloid oligomers. beilstein-journals.org This suggests that by functionalizing the this compound core with appropriate recognition elements, it could be possible to develop sensors for a wide range of biological targets.

Furthermore, the triazole ring's ability to act as both a hydrogen bond donor and acceptor makes it a valuable component in drug design for binding to biomolecular targets. researchgate.net This property could be harnessed in the design of biosensors that recognize specific biological molecules through hydrogen bonding interactions.

Supramolecular Assemblies and Self-Healing Materials

The ability of this compound and its derivatives to participate in non-covalent interactions, such as metal coordination, hydrogen bonding, and π-π stacking, makes them excellent building blocks for the construction of supramolecular assemblies and self-healing materials.

Supramolecular assemblies are complex chemical systems held together by reversible, non-covalent interactions. The directionality and strength of these interactions can be precisely controlled, allowing for the formation of well-defined architectures. Macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif have been shown to self-assemble with divalent transition metal ions to form ML2 complexes. The resulting structures can be further modified to create more complex architectures like catenanes.

Self-healing materials have the ability to repair damage autonomously. This property is often achieved by incorporating reversible bonds or interactions into the material's structure. While specific self-healing materials based on this compound have not been extensively reported, the principles of supramolecular chemistry suggest its potential in this field. The reversible nature of metal-ligand coordination involving the triazole-pyridine unit could be exploited to create metallosupramolecular polymers with self-healing capabilities. mdpi.com Upon damage, the broken coordination bonds could reform, restoring the material's integrity.

Another approach to self-healing materials involves the use of reversible "click" chemistry. For example, the reaction between a furan derivative and a 1,2,4-triazoline-3,5-dione (TAD) has been used to prepare self-healing polymers. digitellinc.com The thermo-reversibility of this reaction allows the material to be healed by applying heat. digitellinc.com Given that the 1,2,3-triazole ring in this compound is often synthesized via a "click" reaction, exploring its potential in reversible chemistries for self-healing applications is a promising area of research.

Advanced Analytical Methodologies for Detection and Quantification of 3 1h 1,2,3 Triazol 1 Yl Pyridine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of 3-(1H-1,2,3-triazol-1-yl)pyridine, enabling its separation from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The retention behavior of related semicarbazides and their cyclic analogues, 1,2,4-triazol-3-ones, has been studied using reversed-phase HPLC, where a linear decrease in retention time was observed with an increasing concentration of the organic modifier. researchgate.net For this compound, the presence of the aromatic pyridine (B92270) and triazole rings allows for sensitive detection using UV or Photodiode Array (PDA) detectors. The chromophoric nature of these rings results in strong absorbance in the UV region.

For enhanced selectivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). This provides molecular weight information and fragmentation patterns, which are invaluable for peak identification and impurity profiling. The electrospray ionization (ESI) source is commonly used for such analyses.

ParameterTypical Conditions
Stationary Phase Reversed-phase C18 or C8
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS)
Ionization (for MS) Electrospray Ionization (ESI)

While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis, GC-MS can be employed for the detection of volatile impurities or after derivatization of the target compound. Purity assessment by GC is a common technique for related heterocyclic compounds. chemimpex.com For instance, the analysis of volatile synthetic precursors or by-products can provide indirect information about the purity of the final product.

In cases where volatile derivatives can be formed, GC-MS offers high separation efficiency and sensitive detection. The mass spectrometer provides detailed structural information, allowing for the identification of unknown impurities. The selection of the appropriate GC column (e.g., based on polarity) is critical for achieving the desired separation.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for charged or polar compounds. For this compound, its basic nature due to the pyridine nitrogen allows for analysis in acidic buffer systems where the molecule is protonated.

CE methods have been successfully developed for the chiral separation of triazole fungicides using cyclodextrins as chiral selectors. nih.gov This indicates the potential of CE for the separation of isomers and closely related impurities of this compound. The technique's high efficiency, short analysis times, and low sample and reagent consumption make it an attractive option. Factors such as buffer pH, voltage, and the use of additives like cyclodextrins can be optimized to achieve the desired separation. nih.govnih.gov

ParameterTypical Conditions
Capillary Fused-silica
Background Electrolyte Acidic buffer (e.g., phosphate (B84403) buffer)
Separation Voltage 15-30 kV
Detector UV-Vis
Additives (for specific separations) Cyclodextrins

Electrochemical Methods for Detection and Characterization

The electrochemical properties of the triazole and pyridine moieties in this compound make it amenable to electrochemical analysis. These methods are known for their high sensitivity, rapid response, and cost-effectiveness. researchgate.netrjptonline.org

Cyclic voltammetry (CV) is a powerful technique to study the redox behavior of electroactive species. The oxidation and reduction of the triazole ring system can be investigated using CV at various electrode surfaces, such as glassy carbon electrodes (GCE). nih.govresearchgate.net Studies on similar triazole derivatives have shown that the electrochemical behavior is often pH-dependent. nih.gov The redox mechanism of some triazole-linked phenyl derivatives has been shown to be a complex, pH-dependent irreversible process. nih.gov

Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) can be used for quantitative analysis, offering lower detection limits compared to CV. These techniques have been applied to the determination of other triazole compounds. nih.govtandfonline.com

The development of electrochemical sensors and biosensors for the detection of triazole-containing compounds is an active area of research. researchgate.netrjptonline.org These sensors often utilize modified electrodes to enhance sensitivity and selectivity. Carbon-based nanomaterials, such as carbon nanotubes (CNTs) and graphene, are frequently used as modifiers due to their high surface area and excellent electrical conductivity. researchgate.net

For instance, a glassy carbon electrode modified with a triazole-thiol derivative has been used for the sensitive determination of catechol. tandfonline.com Similarly, ferrocenyl-triazole complexes have been employed to modify screen-printed carbon electrodes for the detection of heavy metal ions. rsc.org These examples highlight the potential for developing a dedicated electrochemical sensor for this compound by modifying an electrode surface with a material that has a specific interaction with the target molecule. Such sensors could offer a simple, rapid, and portable analytical solution.

TechniqueApplicationKey Findings
Cyclic Voltammetry (CV) Study of redox behaviorElucidation of oxidation/reduction mechanisms, pH-dependence of electrochemical processes. nih.govresearchgate.net
Differential Pulse Voltammetry (DPV) Quantitative analysisHigh sensitivity for trace level detection. tandfonline.com
Square Wave Voltammetry (SWV) Quantitative analysisEnhanced sensitivity and speed. nih.govrsc.org
Electrochemical Sensors Sensitive and selective detectionUse of modified electrodes (e.g., with carbon nanomaterials) for improved performance. researchgate.nettandfonline.com

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification

The analysis of this compound and its derivatives in intricate mixtures necessitates the high resolving power of chromatography coupled with the specificity and sensitivity of mass spectrometry. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are paramount in this field. These methods allow for the separation of the target analyte from a complex background, followed by its identification based on its mass-to-charge ratio and fragmentation pattern.

In the context of metabolite identification, hyphenated techniques are crucial for elucidating the biotransformation pathways of a parent compound. For instance, in the study of triazole-based inhibitors, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful tool for characterizing metabolic products. The typical metabolic reactions for compounds containing a pyridine moiety include N-oxidation and hydroxylation of the pyridine ring.

For the analysis of complex mixtures containing various triazole and pyridine isomers, the choice of the chromatographic column and the mobile phase is critical to achieve adequate separation. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are often employed for their efficiency and speed. The selection of the stationary phase, such as a C18 column, and the gradient elution program are optimized to resolve isomers and other related compounds.

While specific studies detailing the analysis of this compound in complex matrices and for metabolite identification are not widely available in the public domain, the general methodologies applied to structurally similar compounds provide a framework for how such analyses would be conducted. The following table summarizes the key hyphenated techniques and their applicability to the analysis of triazolyl-pyridine compounds.

Hyphenated TechniqueSeparation PrincipleDetection PrincipleApplication in Triazolyl-Pyridine Analysis
LC-MS/MS Liquid ChromatographyTandem Mass SpectrometryQuantification in biological matrices, metabolite identification, structural elucidation of isomers.
GC-MS Gas ChromatographyMass SpectrometryAnalysis of volatile derivatives or thermally stable isomers.
UPLC-QTOF-MS Ultra-Performance Liquid ChromatographyQuadrupole Time-of-Flight Mass SpectrometryHigh-resolution mass analysis for accurate mass determination of parent compound and metabolites, aiding in formula confirmation.

Detailed research findings on the application of these techniques to this compound would require dedicated experimental studies. Such research would involve method development and validation to ensure accuracy, precision, sensitivity, and selectivity for the target analyte and its potential metabolites. The data generated from these analyses, including retention times, mass spectra, and fragmentation patterns, would be essential for building a comprehensive analytical profile of the compound.

Conclusion and Future Research Directions

Summary of Current Knowledge and Identified Research Gaps for 3-(1H-1,2,3-Triazol-1-yl)pyridine

Current research has established this compound and its derivatives as significant molecules, particularly in medicinal chemistry. The core structure is recognized as a key building block for creating hybrid molecules with a wide spectrum of biological activities. nih.govnih.gov Studies have demonstrated its role as a scaffold for compounds with anticonvulsant, anticancer, antimicrobial, and nematicidal properties. nih.govnih.govnih.govresearchgate.net In coordination chemistry, it functions as an effective ligand for transition metals, forming stable complexes that are being explored for catalytic and materials science applications. rcsi.comresearchgate.netmdpi.com

Despite these advances, significant research gaps remain. While its biological potential is evident, comprehensive structure-activity relationship (SAR) studies for many of its applications are still in their infancy. nih.gov The precise mechanisms of action for its observed biological effects, such as its anticancer or anticonvulsant activities, often require deeper investigation beyond initial screenings and docking studies. nih.govnih.gov Furthermore, its application in materials science is an area that, while promising, is not as extensively explored as its medicinal uses. chemimpex.com A major gap exists in the investigation of this compound for environmental remediation purposes, a field where its coordinating properties could potentially be leveraged.

Emerging Synthetic Strategies and Methodological Advancements for Efficient Access

The synthesis of this compound and its derivatives has been achieved through various established and emerging chemical strategies.

Click Chemistry : The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone for synthesizing 1,4-disubstituted 1,2,3-triazoles, and it has been extensively used to link pyridine (B92270) moieties with various molecular fragments. nih.govmdpi.com This method is valued for its high yields, mild reaction conditions, and exceptional regioselectivity. nih.govnih.gov

Multi-Component Reactions (MCRs) : One-pot, multi-component reactions are gaining traction for the synthesis of complex pyridine-triazole hybrids. nih.govresearchgate.net These reactions offer efficiency by combining several steps without isolating intermediates, which aligns with the principles of green chemistry. researchgate.netfrontiersin.org

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to accelerate the synthesis of 1,2,3-triazolyl-pyridine hybrids, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. researchgate.net

Buchwald's Strategy : A regioselective synthesis for fusing a 1,2,3-triazole ring with a pyridine system has been developed using a C-N bond formation/reduction/diazotization/cyclization sequence, providing access to novel N-heteroarenes. nih.gov

Future advancements will likely focus on further refining these methods to be more environmentally benign, for instance, by using water as a solvent or employing bio-based starting materials. researchgate.netfrontiersin.org The development of catalytic systems that avoid the use of potentially toxic metals while maintaining high efficiency is also a key area for future synthetic research.

Untapped Potential in Biological, Medicinal, and Agrochemical Chemistry

The structural framework of this compound is a fertile ground for the discovery of new therapeutic and agrochemical agents.

Medicinal Chemistry: The documented anticancer, anticonvulsant, and antimicrobial activities provide a strong foundation for further exploration. nih.govnih.govnih.govresearchgate.net

Anticancer: Hybrids have shown efficacy against human hepatoblastoma (HepG2) cell lines, and have been investigated as potential inhibitors of human Aurora B kinase. nih.gov Future work could expand to other cancer cell lines and explore different kinase targets.

Anticonvulsant: Bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit have demonstrated significant anticonvulsant properties with high therapeutic indexes in preclinical models. nih.gov Further optimization could lead to candidates with improved potency and pharmacokinetic profiles.

Antimicrobial: The scaffold has been used to develop agents with potent antibacterial and antifungal activities. nih.govnih.gov Given the rise of antimicrobial resistance, this remains a critical area of research. For instance, derivatives have shown promise against Mycobacterium tuberculosis. nih.gov

Agrochemical Chemistry: The application in agriculture is an emerging field for this class of compounds.

Fungicides: Triazole compounds are a major class of fungicides, and derivatives of 1,2,4-triazole (B32235) containing a pyridine moiety have shown potent fungicidal activities against various phytopathogens. researchgate.netacs.org Similar potential exists for 1,2,3-triazole-pyridine hybrids.

Nematicides: Pyridine–pyrazole amide derivatives containing a 1,2,3-triazole scaffold have exhibited significant inhibitory activity against the root-knot nematode Meloidogyne incognita. researchgate.net This points to a largely untapped potential for developing new nematicides to protect crops.

Plant Growth Regulators: Some studies have indicated that these compounds can possess plant growth-regulating activities. researchgate.netresearchgate.net

The table below summarizes some of the reported biological activities of this compound derivatives.

Compound ClassBiological ActivityTarget/ModelKey Findings
Bicyclic pyridine-triazole hybridsAnticonvulsantPTZ-induced seizure modelHigh therapeutic indexes, low toxicity. nih.gov
1,2,3-Triazolyl-pyridine hybridsAnticancerHepG2 cell lines (HCC)Potent activity, potential Aurora B kinase inhibitors. nih.gov
Triazole-fused pyridinesAntimicrobialBacillus subtilis, FusariumPromising antibacterial and potent antifungal activities. nih.gov
Triazole-pyridine-pyrazole amidesNematicidalMeloidogyne incognitaGood inhibitory activity in vivo. researchgate.net
1,2,4-Triazole-pyridine derivativesFungicidalS. sclerotiorum, R. solaniBroad-spectrum antifungal activities with low EC50 values. researchgate.net

Novel Applications in Materials Science, Catalysis, and Environmental Remediation

Beyond the biological sphere, the this compound scaffold holds considerable promise in materials science and catalysis.

Materials Science: The ability of the triazole and pyridine nitrogen atoms to coordinate with metal ions makes this scaffold an excellent ligand for creating novel materials. researchgate.netchemimpex.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): These ligands can be used to construct complex supramolecular structures. researchgate.net

Luminescent Materials: Rhenium(I) complexes with pyridyl-1,2,3-triazole ligands have been synthesized and studied for their photophysical properties. acs.org While often weakly emissive at room temperature, tuning the electronic properties of the ligand could lead to materials with applications in sensing or displays. acs.org Mesoionic carbene complexes derived from 1,2,3-triazoles have also found use in developing luminescent materials. acs.org

Catalysis: The use of this compound derivatives as ligands or organocatalysts is a rapidly growing field.

Transition Metal Catalysis: Metal complexes featuring these ligands are being explored for various catalytic transformations, including C-H activation. rcsi.com

Organocatalysis: There is potential to develop proline-based organocatalysts that incorporate the triazole moiety for use in reactions like aldol (B89426) condensations and Michael additions. rcsi.com

Mesoionic Carbene (MIC) Catalysis: 1,2,3-Triazolylidenes, a class of mesoionic carbenes, are powerful ligands for transition metals and have been successfully used in a wide range of catalytic reactions, including cross-coupling and hydrogenation. acs.orgrsc.org

Environmental Remediation: This remains a largely unexplored area. The strong coordinating ability of the triazole-pyridine scaffold suggests a potential application in the chelation and removal of heavy metal ions from contaminated water. This represents a significant research opportunity to develop new materials for environmental cleanup.

Interdisciplinary Research Opportunities and Collaborative Initiatives for Comprehensive Understanding

A comprehensive understanding and exploitation of this compound's potential can only be achieved through interdisciplinary collaboration.

Chemistry and Biology: Joint efforts between synthetic chemists and biologists are crucial. Chemists can design and synthesize libraries of novel derivatives, while biologists and pharmacologists can perform high-throughput screening and detailed mechanistic studies to identify lead compounds for drug discovery and agrochemical development. nih.govnih.gov

Computational and Experimental Science: Integrating computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) models, with experimental work can accelerate the design and optimization of new molecules. nih.govnih.govacs.org This synergy allows for a more rational approach to developing compounds with desired properties, as demonstrated in the design of kinase inhibitors and fungicides. nih.govacs.org

Chemistry and Materials Science: Collaborations between coordination chemists and materials scientists can drive the development of new functional materials. chemimpex.com Chemists can synthesize novel ligands and metal complexes, which material scientists can then characterize and fabricate into devices for applications in electronics, photonics, or sensing. acs.orgacs.org

Academia and Industry: Partnerships between academic research groups and industrial partners in the pharmaceutical, agrochemical, and materials sectors are essential for translating fundamental discoveries into real-world applications. chemscene.com Such initiatives can bridge the gap between laboratory-scale synthesis and large-scale production and commercialization.

By fostering these collaborative efforts, the scientific community can unlock the full potential of the this compound scaffold, paving the way for significant advancements across multiple scientific and technological fields.

Q & A

Q. What are the common synthetic routes for preparing 3-(1H-1,2,3-Triazol-1-yl)pyridine?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. For example, coupling a pyridine-bearing alkyne with an azide derivative in a solvent system like DMF/MeOH (9:1) under inert atmosphere at 100°C for 12 hours, using CuI as a catalyst . Trimethylsilyl azide is often employed as the azide source, with yields around 64% under optimized conditions . Alternative methods include cyclization of hydrazine derivatives or cross-coupling reactions, though CuAAC remains the most efficient due to its regioselectivity and mild conditions .

Q. How is the structure of this compound confirmed in research settings?

Structural confirmation relies on 1H NMR (e.g., δ 8.7–7.4 ppm for pyridine protons and δ 7.2–6.8 ppm for triazole protons) and X-ray crystallography . Software like SHELX is widely used for crystallographic refinement, with parameters such as R-factors <0.05 indicating high precision . For example, related triazole-pyridine compounds show dihedral angles <2° between aromatic rings, confirming coplanarity . Mass spectrometry (EIMS) and IR spectroscopy further validate molecular weight and functional groups .

Q. What safety precautions are necessary when handling this compound during synthesis?

Key precautions include:

  • Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of volatile reagents (e.g., trimethylsilyl azide) .
  • Waste disposal: Follow federal/state regulations for chemical waste, particularly for copper-containing byproducts .
  • Storage: Keep the compound at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers control the regioselectivity of triazole formation in CuAAC reactions?

CuAAC exclusively yields 1,4-disubstituted triazoles, while ruthenium catalysts (RuAAC) produce 1,5-isomers . For this compound, regioselectivity is inherently determined by the alkyne-azide pairing. Computational studies (e.g., DFT) can predict reaction pathways, and solvent polarity (e.g., DMF vs. water) may influence reaction rates but not regiochemistry . Post-synthetic modifications, such as alkylation of the triazole nitrogen, can further tailor functionality .

Q. What methodologies are used to study the coordination chemistry of this compound with transition metals?

The triazole’s N2/N3 atoms act as bidentate ligands for metals like Au(III) and Pt(II). Synthesis involves refluxing the ligand with metal precursors (e.g., KAuCl4) in ethanol/water mixtures. Characterization includes:

  • X-ray diffraction to determine bonding geometry (e.g., square-planar vs. octahedral) .
  • Electrospray ionization mass spectrometry (ESI-MS) to confirm complex stoichiometry .
  • Cyclic voltammetry to assess redox properties, particularly for catalytic applications .

Q. How can computational methods predict the biological activity of triazolylpyridine derivatives?

Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., fungal CYP51 for antimicrobial activity). DFT calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity . For example, derivatives with electron-withdrawing groups (e.g., –CF3) show enhanced binding to hydrophobic enzyme pockets . MD simulations further assess stability of ligand-protein complexes over time .

Q. What in vitro assays evaluate the antimicrobial potential of this compound derivatives?

  • Broth microdilution assays determine minimum inhibitory concentrations (MICs) against pathogens like Candida albicans .
  • Time-kill kinetics assess bactericidal/fungicidal activity over 24–48 hours .
  • Fluconazole is a common positive control (50 µg/mL), with data analyzed via paired t-tests (p<0.05) .
  • Cytotoxicity assays (e.g., MTT on mammalian cells) ensure selective toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-1,2,3-Triazol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(1H-1,2,3-Triazol-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.